molecular formula C12H14FNO B12774919 5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone CAS No. 97562-00-0

5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone

Cat. No.: B12774919
CAS No.: 97562-00-0
M. Wt: 207.24 g/mol
InChI Key: ZXPDGONCWLTSQP-UHFFFAOYSA-N
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Description

5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 3-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to the combination of the fluorophenyl group and the pyrrolidinone ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

CAS No.

97562-00-0

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-methylpyrrolidin-2-one

InChI

InChI=1S/C12H14FNO/c1-8-6-10(14-12(8)15)7-9-4-2-3-5-11(9)13/h2-5,8,10H,6-7H2,1H3,(H,14,15)

InChI Key

ZXPDGONCWLTSQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1=O)CC2=CC=CC=C2F

Origin of Product

United States

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